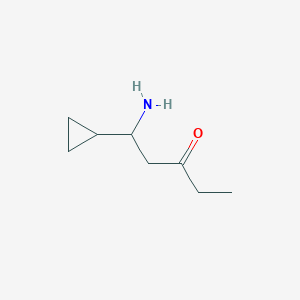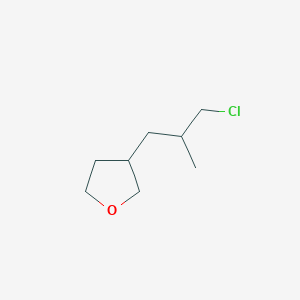
3-(3-Chloro-2-methylpropyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-2-methylpropyl)oxolane is an organic compound with the molecular formula C8H15ClO It belongs to the class of oxolanes, which are five-membered ring compounds containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-2-methylpropyl)oxolane typically involves the reaction of 3-chloro-2-methylpropyl alcohol with tetrahydrofuran in the presence of an acid catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the oxolane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of efficient catalysts and optimized reaction conditions is crucial for the economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chloro-2-methylpropyl)oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
3-(3-Chloro-2-methylpropyl)oxolane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 3-(3-Chloro-2-methylpropyl)oxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways involved depend on the context of its application, whether in biochemical studies or industrial processes.
Comparison with Similar Compounds
2-Methyloxolane: Another oxolane derivative with similar properties but different substitution patterns.
3-Chloro-2-methyl-1-propene: A related compound with a similar chlorinated structure but different reactivity due to the presence of a double bond.
Uniqueness: 3-(3-Chloro-2-methylpropyl)oxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H15ClO |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
3-(3-chloro-2-methylpropyl)oxolane |
InChI |
InChI=1S/C8H15ClO/c1-7(5-9)4-8-2-3-10-6-8/h7-8H,2-6H2,1H3 |
InChI Key |
GYNMBLQYVXRSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCOC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


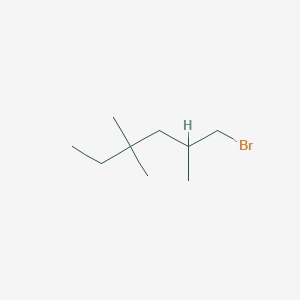

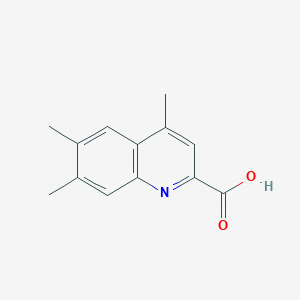
![1-Methyl-N-[1-(thiophen-2-yl)ethyl]piperidin-4-amine](/img/structure/B13197050.png)
![2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13197057.png)
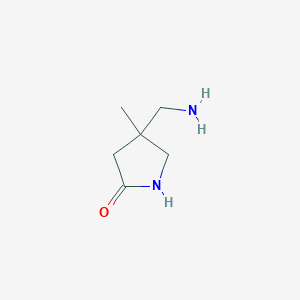
![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13197068.png)
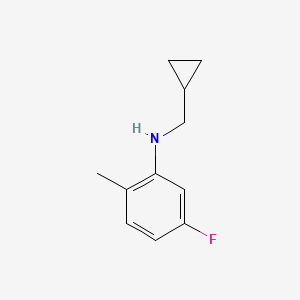
![Methyl 3-[(2-aminoethyl)sulfanyl]propanoate](/img/structure/B13197093.png)

![3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13197104.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid](/img/structure/B13197109.png)
